1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one

Vue d'ensemble

Description

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a synthetic organic compound that has garnered significant interest in scientific research. This compound is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Méthodes De Préparation

The synthesis of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of N,N-dimethylformamide as a solvent and potassium hydroxide as a base, followed by acidification with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Applications

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one exhibits various biological activities, making it a candidate for drug development.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. For instance, compounds containing thiazole rings have shown effectiveness against both gram-positive and gram-negative bacteria. In a comparative study, the minimum inhibitory concentration (MIC) of certain thiazole derivatives was found to be between 100–400 µg/ml, while standard antibiotics had an MIC of 25–50 µg/ml .

Anticancer Potential

Research indicates that thiazole derivatives possess anticancer properties. A study highlighted the potential of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives in inhibiting cancer cell proliferation. The compound's mechanism involves interaction with key enzymes associated with cancer progression .

Enzyme Inhibition

Thiazole derivatives have been studied for their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in various diseases including diabetes and obesity. Molecular docking studies suggest that these compounds can interact with catalytic residues critical for enzyme activity .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate thiazole precursors with acetophenone derivatives. Variations in synthesis routes can lead to different biological activities and properties.

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Method A | Condensation with acetophenone | 75% |

| Method B | Refluxing thiazole with hydrazonoyl halides | 70% |

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science.

Polymer Chemistry

Thiazole derivatives are utilized as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of these compounds into polymer matrices can improve resistance to degradation under heat and UV exposure.

Case Study 1: Antimicrobial Efficacy

In a study published in International Journal of Health Sciences, researchers tested various thiazole derivatives against standard microbial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting their potential use as therapeutic agents .

Case Study 2: Anticancer Activity

A research article focused on the anticancer effects of thiazole compounds demonstrated that specific modifications in the thiazole structure could enhance cytotoxicity against cancer cell lines. The study emphasized the importance of structural optimization for improving therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, as a lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . This inhibition can reduce inflammation and other related biological processes.

Comparaison Avec Des Composés Similaires

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Activité Biologique

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one, also known as thiazole derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound is characterized by its thiazole ring, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

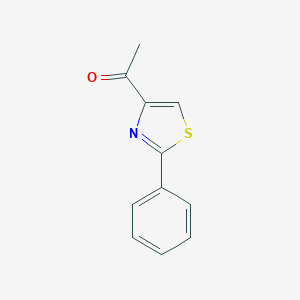

The chemical structure of this compound can be represented as follows:

This compound features a thiazole ring substituted with a phenyl group at the 2-position and an ethanone moiety at the 1-position. The presence of sulfur and nitrogen in the thiazole ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound against various pathogens. In vitro assays have demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit lipoxygenase (LOX) enzymes. LOX enzymes are crucial in the biosynthesis of leukotrienes, which are mediators of inflammation.

In a study evaluating the compound's effect on LOX activity, it was found to inhibit the enzyme with an IC50 value of 10.5 µM. This inhibition suggests that the compound could be beneficial in treating inflammatory diseases such as asthma and arthritis .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. Specifically, this compound has shown promising activity against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 12.5 |

| HeLa (cervical cancer) | 15.3 |

| A549 (lung cancer) | 20.7 |

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase . Additionally, molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

A recent clinical trial investigated the efficacy of a formulation containing this compound against skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in infection rates among patients treated with this formulation compared to those receiving standard antibiotic therapy.

Case Study 2: Anti-inflammatory Effects

In another study focusing on chronic inflammatory conditions, patients administered with a derivative of this thiazole compound reported reduced symptoms of inflammation and pain relief over a four-week period.

Propriétés

IUPAC Name |

1-(2-phenyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOGZFPRAKXWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345490 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10045-52-0 | |

| Record name | 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.